- Studies on synthesis and antihypertensive activity of amlodipine derivatives, Zhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417

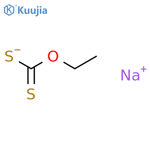

Cas no 96-53-7 (2-Mercaptothiazoline)

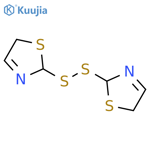

2-Mercaptothiazoline structure

Productnaam:2-Mercaptothiazoline

2-Mercaptothiazoline Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Mercaptothiazoline

- 2-Thiazolinethiol

- Mercaptothiazoline

- thiazolidine-2-thione

- 2-Thiazoline-2-thiol

- 2-Mercapto-2-thiazoline

- 2-Thiazolidinethione

- 2-mercapto-4,5-dihydro-1,3-thiazole

- 2-mercapto-4,5-dihydro-thiazole

- 2-mercapto-thiazoline

- 2-Thiothiazolidone

- 2-Thiothiazoline

- 4,5-dihydro-1,3-thiazole-2-thiole

- H4MT

- Metabasal

- sancelent2mt

- Tetrahydrothiaz

- Thyroidan

- wr305

- 1,3-Thiazolidine-2-thione

- 4,5-dihydrothiazole-2-thiol

- 2-Thiozolidinethione

- 2-Thiazolidenethione

- Sancelent 2MT

- 4,5-Dihydro-2-mercaptothiazole

- Tetrahydrothiazole-2-thione

- 2(3H)-Thiazolethione, 4,5-dihydro-

- Thiazoline-2-thiol

- WR 305

- 4,5-Dihydro-1,3-thiazole-2-thiol

- 2-Mercapto-.DELTA.2-thiazoline

- Dihydro-2-thiazolethiol

- 1,3-Thiazolidin-2-thione

- 2-Mercapto-4,5-dihydrothiazole

- 2-Mercapto-Δ2-thiazoline

- 5-Isothiazolidinethione

- NSC 680

- Δ2-Thiazoline-2-thiol

- UPA7Y8938Q

- 2(3H)-Thiazolethione,5-dihydro-

- 25377-76-8

- 2-mercapto-1,3-thiazoline

- BBL027511

- 4,5-dihydro-2-mercapto-thiazole

- EN300-21459

- E77124

- A845606

- 4,5-Dihydro-thiazole-2-thiol

- DB-222217

- 96-53-7

- MFCD00126013

- WLN: T5M CS BHJ BSH

- AKOS000119225

- AKOS003622202

- 134469-06-0

- .DELTA.2-THIAZOLINE-2-THIOL

- SY353155

- SCHEMBL34680

- STL264201

- 2-thiazolidine thione

- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione

- UNII-UPA7Y8938Q

- NSC680

- AI3-00986

- EINECS 246-918-7

- THIAZOLIDINE,2-THIONE

- Thiazolidin-2-thione

- mercapto-thiazoline

- CHEMBL2398099

- 2-Thiazoline-2-thiol,2-Mercaptothiazoline

- W-100141

- CS-0008464

- F0001-2300

- M0065

- 2-Thiazolethiol, dihydro-

- 4,5-Dihydro-1,3-thiazole-2-thiol #

- VS-08557

- EINECS 202-512-1

- 2-Thiazoline-2-thiol, 98%

- USAF A-10211

- AKOS025243618

- Dihydrothiazole-2-thiol

- NSC-680

- NS00021409

- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5

- DTXSID3059133

-

- MDL: MFCD00126013

- Inchi: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)

- InChI-sleutel: WGJCBBASTRWVJL-UHFFFAOYSA-N

- LACHT: S=C1NCCS1

- BRN: 106332

Berekende eigenschappen

- Exacte massa: 118.986342g/mol

- Oppervlakte lading: 0

- XLogP3: 0.9

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Aantal draaibare bindingen: 0

- Monoisotopische massa: 118.986342g/mol

- Monoisotopische massa: 118.986342g/mol

- Topologisch pooloppervlak: 69.4Ų

- Zware atoomtelling: 6

- Complexiteit: 71.2

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

- Aantal tautomers: 2

Experimentele eigenschappen

- Kleur/vorm: Light brown, white solid, foul smelling.

- Dichtheid: 1.235 (estimate)

- Smeltpunt: 104.0 to 107.0 deg-C

- Kookpunt: 188.9°C at 760 mmHg

- Vlampunt: 68.1ºC

- Brekindex: 1.4826 (estimate)

- PH: 6-7 (10g/l, H2O, 20℃)

- Waterverdelingscoëfficiënt: Soluble in hot water

- PSA: 69.42000

- LogboekP: 0.93650

- FEMA: 3291

- Oplosbaarheid: Soluble in CH2Cl2 and most polar organic solvents. Commonly used in CH2Cl2.

2-Mercaptothiazoline Beveiligingsinformatie

-

Symbool:

- Prompt:dangerous

- Signaalwoord:Danger

- Gevaarverklaring: H301

- Waarschuwingsverklaring: P301+P310

- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3

- WGK Duitsland:3

- Code gevarencategorie: 22

- Veiligheidsinstructies: S24/25

- RTECS:XJ6122000

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Sealed in dry,Room Temperature(BD76285)

- Gevaarklasse:6.1

- TSCA:Yes

- Verpakkingsgroep:III

- Risicozinnen:R22

- PackingGroup:III

- Veiligheidstermijn:6.1(b)

2-Mercaptothiazoline Douanegegevens

- HS-CODE:2942000000

- Douanegegevens:

China Customs Code:

2934100090Overview:

2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Mercaptothiazoline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24807-1.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 1.0g |

$24.0 | 2023-02-14 | |

| Enamine | EN300-21459-0.05g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M496A-25g |

2-Mercaptothiazoline |

96-53-7 | 98% | 25g |

¥91.0 | 2022-05-30 | |

| Enamine | EN300-21459-1.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 1.0g |

$24.0 | 2023-07-10 | |

| Ambeed | A622122-25g |

4,5-Dihydrothiazole-2-thiol |

96-53-7 | 95% | 25g |

$11.0 | 2025-02-25 | |

| Life Chemicals | F0001-2300-2.5g |

2-Mercaptothiazoline |

96-53-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| abcr | AB177955-100 g |

2-Mercaptothiazoline, 97%; . |

96-53-7 | 97% | 100 g |

€57.20 | 2023-07-20 | |

| Enamine | EN300-21459-10.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 10.0g |

$27.0 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |

2-Mercaptothiazoline |

96-53-7 | 98% | 500g |

¥276 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |

2-Mercaptothiazoline |

96-53-7 | 98% | 100g |

¥60 | 2024-07-19 |

2-Mercaptothiazoline Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sulfuric acid

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referentie

- Synthesis of chrysanthemic amide containing lidinone-ring, Youji Huaxue, 2001, 21(5), 380-382

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sulfuric acid ; 0 °C; 10 min, 0 °C; 0 °C → 250 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C

Referentie

- Method for synthesizing Tebipenem intermediate, China, , ,

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Sulfuric acid ; 20 °C; 30 min, rt; 45 - 145 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C

Referentie

- A study of synthesis of 2-mercaptothiazoline, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ; 5 h, 80 °C

Referentie

- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sulfuric acid

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referentie

- Two one-step methods for the synthesis of 2-thiazolidinethione, Huaxue Shiji, 2000, 22(6),

Synthetic Routes 9

Synthetic Routes 10

Reactievoorwaarden

1.1 Solvents: Water

Referentie

- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives, Zhurnal Obshchei Khimii, 1958, 28, 2998-3004

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C

Referentie

- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Semicarbazide Solvents: Methanol , Dichloromethane

Referentie

- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide, Journal of Chemical Research, 1988, (8), 256-7

Synthetic Routes 14

Reactievoorwaarden

1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ; 6 h, 130 °C

Referentie

- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones, Wuli Huaxue Xuebao, 2018, 34(8), 952-958

Synthetic Routes 15

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C; 100 °C → rt

Referentie

- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines, European Journal of Organic Chemistry, 2009, (33), 5841-5846

Synthetic Routes 17

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Water ; < 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled

Referentie

- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity, Youji Huaxue, 2008, 28(4), 617-621

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 40 - 50 °C

Referentie

- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities, Chemical Research in Chinese Universities, 2011, 27(3), 431-434

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C; 7 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance, Journal of Heterocyclic Chemistry, 2014, 51,

2-Mercaptothiazoline Raw materials

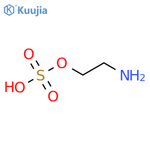

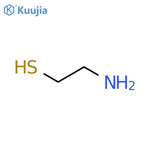

- Cysteamine

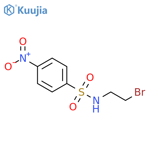

- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-

- Sodium Ethylxanthate (~90%)

- 2-Aminoethyl hydrogen sulfate

- Thiazole, 2,2′-dithiobis[2,5-dihydro-

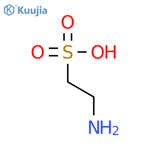

- Taurine

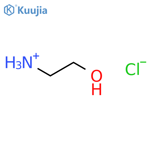

- 2-Aminoethan-1-ol hydrochloride

2-Mercaptothiazoline Preparation Products

2-Mercaptothiazoline Gerelateerde literatuur

-

1. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analoguesFranco Cristiani,Francesco A. Devillanova,Gaetano Verani J. Chem. Soc. Perkin Trans. 2 1977 324

-

Monize M. da Silva,Mariana S. de Camargo,Rodrigo S. Correa,Silvia Castelli,Rone A. De Grandis,Jessica E. Takarada,Eliana A. Varanda,Eduardo E. Castellano,Victor M. Deflon,Marcia R. Cominetti,Alessandro Desideri,Alzir A. Batista Dalton Trans. 2019 48 14885

-

3. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479

-

Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579

-

5. Studies on the structure of some derivatives of 1,3-thiazolidine-2-thione and Δ2-1,3-thiazoline-2-thiolEiichi Fujita,Yoshimitsu Nagao,Kaoru Seno,Sachiko Takao,Tadayo Miyasaka,Michio Kimura,William H. Watson J. Chem. Soc. Perkin Trans. 1 1981 914

96-53-7 (2-Mercaptothiazoline) Gerelateerde producten

- 96-53-7(2-Mercaptothiazoline)

- 69353-03-3((2-sulfanylethyl)carbamodithioic acid)

- 18879-98-6(Ethylcarbamodithioic acid)

- 3063-20-5(Carbamic acid, ethyldithio-, compd. with ethylamine (1:1))

- 94739-29-4(Lemildipine)

- 2229396-98-7(5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-4-carboxylic acid)

- 51552-71-7(6-Quinolinecarboxylic acid, decahydro-, methyl ester)

- 1153751-51-9(N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine)

- 2613299-10-6(2-((1R,2R)-2-(Aminomethyl)cyclopropyl)acetic acid)

- 1807094-05-8(2-(Difluoromethyl)-4-iodo-5-methylpyridine-3-carboxaldehyde)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-53-7)2-Mercaptothiazoline

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-53-7)2-Mercaptothiazoline

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek